Mubritinib

Overview

Description

Mubritinib is a small molecule inhibitor primarily known for its role in targeting the electron transport chain complex I. It was initially developed as a receptor tyrosine kinase inhibitor selective for the human epidermal growth factor receptor 2 (HER2). This compound has shown significant potential in treating various cancers, including acute myeloid leukemia, by inhibiting oxidative phosphorylation and inducing oxidative stress .

Mechanism of Action

Target of Action

Mubritinib, also known as TAK-165, primarily targets the Electron Transport Chain Complex I . This complex plays a crucial role in cellular respiration and energy production within the mitochondria . This compound was originally identified as a HER2/ErbB2 receptor tyrosine kinase inhibitor .

Mode of Action

This compound functions through ubiquinone-dependent inhibition of the Electron Transport Chain Complex I . This inhibition disrupts the normal process of oxidative phosphorylation, leading to a decrease in energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial oxidative phosphorylation (OXPHOS) pathway . By inhibiting the Electron Transport Chain Complex I, this compound disrupts the OXPHOS pathway, leading to a decrease in ATP production and induction of oxidative stress .

Pharmacokinetics

It’s known that this compound can cross the blood-brain barrier, which suggests it has good bioavailability in the central nervous system .

Result of Action

This compound exhibits strong anti-leukemic activity both in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome Acute Myeloid Leukemia (AML) specimens . Exposure to this compound triggers apoptotic cell death in a subset of AML samples with high mitochondrial function-related gene expression, high relapse rates, and short overall survival .

Action Environment

The efficacy of this compound can be influenced by the metabolic state of the cells. For instance, leukemic stem cells, which depend on mitochondrial oxidative phosphorylation for their survival, are particularly sensitive to this compound . .

Biochemical Analysis

Biochemical Properties

Mubritinib functions through ubiquinone-dependent inhibition of the electron transport chain (ETC) complex I . This inhibition leads to a decrease in oxidative phosphorylation activity and induces oxidative stress .

Cellular Effects

This compound exhibits strong anti-AML activity in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome AMLs . This compound-sensitive primary leukemias exhibit OXPHOS hyperactivity .

Molecular Mechanism

This compound directly inhibits the mitochondrial Electron Transport Chain (ETC) complex I . This leads to a decrease in oxidative phosphorylation activity and induction of oxidative stress .

Temporal Effects in Laboratory Settings

This compound exhibits strong anti-AML activity in vitro and in vivo . It is selectively toxic against a distinct and large subset of poor outcome AMLs

Dosage Effects in Animal Models

This compound has been shown to reduce neuronal loss and improve gait performance 8 weeks after spinal cord injury in animal models

Metabolic Pathways

This compound is involved in the mitochondrial oxidative phosphorylation pathway . It functions through ubiquinone-dependent inhibition of the electron transport chain (ETC) complex I .

Subcellular Localization

This compound directly inhibits the mitochondrial Electron Transport Chain (ETC) complex I , suggesting that it localizes to the mitochondria

Preparation Methods

The synthesis of Mubritinib involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by a butan-1-amine. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Mubritinib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Mubritinib has been extensively studied for its scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the electron transport chain and oxidative phosphorylation. In biology, this compound has been shown to exhibit strong anti-leukemic effects in vitro and in vivo, making it a valuable compound for studying acute myeloid leukemia . In medicine, this compound has been investigated for its potential to treat various cancers, including lung, renal, breast, ovarian, and pancreatic neoplasms . Additionally, this compound has shown neuroprotective effects in spinal cord injury models by maintaining the blood-brain spinal cord barrier function .

Comparison with Similar Compounds

Mubritinib is unique in its dual role as a receptor tyrosine kinase inhibitor and an electron transport chain complex I inhibitor. Similar compounds include other HER2 inhibitors such as CP724714 and AG825, which also target the human epidermal growth factor receptor 2 but do not inhibit the electron transport chain . Additionally, compounds like Rotenone and Deguelin, which are known electron transport chain inhibitors, share similarities with this compound in their mechanism of action but do not target HER2 . This dual functionality of this compound highlights its uniqueness and potential for repurposing in various therapeutic applications.

Biological Activity

Mubritinib, also known as TAK-165, is a compound primarily recognized for its role as a selective inhibitor of the ERBB2 receptor tyrosine kinase. Recent studies have expanded its profile to include significant biological activities against various cancers, particularly through its impact on mitochondrial function and the electron transport chain (ETC). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has been identified as a potent inhibitor of ETC complex I, which plays a crucial role in cellular respiration and energy production. The inhibition of this complex leads to decreased oxidative phosphorylation (OXPHOS) and increased oxidative stress in cancer cells, ultimately resulting in cell death. This mechanism has been particularly noted in acute myeloid leukemia (AML) and primary effusion lymphoma (PEL) models.

Key Findings:

- Inhibition of ETC Complex I : this compound selectively inhibits ETC complex I activity, leading to reduced ATP production and increased reactive oxygen species (ROS) levels in cancer cells .

- Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards therapy-resistant AML cells while sparing normal hematopoietic cells .

- Cell Cycle Arrest : In PEL cell lines, treatment with this compound resulted in cell cycle arrest, increasing the sub-G1 population indicative of apoptosis .

1. Acute Myeloid Leukemia (AML)

A study investigating the effects of this compound on AML revealed that it triggers apoptotic cell death specifically in samples with high mitochondrial function-related gene expression. The research utilized RNA sequencing and clinical annotations to correlate sensitivity to this compound with specific genetic mutations .

Table 1: Sensitivity Correlation with Genetic Mutations in AML

| Mutation Type | Sensitivity to this compound | Overall Survival Impact |

|---|---|---|

| NPM1 | High | Short |

| FLT3 (ITD) | High | Short |

| DNMT3A | High | Short |

| Core Binding Factor | Low | Favorable |

2. Primary Effusion Lymphoma (PEL)

In PEL models, this compound was shown to significantly reduce tumor growth both in vitro and in vivo. It altered cell cycle profiles and increased apoptosis rates compared to control treatments .

Table 2: Effects of this compound on PEL Cell Lines

| Cell Line | Dose (nM) | S Phase Reduction (%) | G2 Phase Reduction (%) | Sub-G1 Increase (%) |

|---|---|---|---|---|

| BC1 | 15 | 45 | 30 | 50 |

| BCBL1 | 15 | 50 | 35 | 55 |

| BJAB | 15 | No significant change | No significant change | No significant change |

| LCL352 | 15 | No significant change | No significant change | No significant change |

In Vivo Studies

In preclinical models, this compound demonstrated promising results in delaying tumorigenesis and extending survival rates in mice with brain tumors. Specifically, it was found to enhance the effects of radiation therapy when combined with IR treatment .

Case Study: Brain Tumor Xenograft Model

- Model : Patient-derived brain tumor stem cells (BTSCs)

- Findings :

- Significant delay in tumor formation.

- Increased median survival from 57 days (control) to 84 days with combination therapy.

Properties

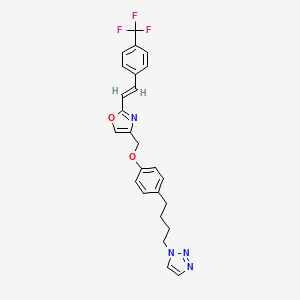

IUPAC Name |

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFBIUXIQYRUNT-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026014 | |

| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366017-09-6 | |

| Record name | Mubritinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366017-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mubritinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0366017096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mubritinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(4-(4-((2-((E)-2-(4-(Trifluoromethyl)phenyl)ethenyl)oxazol-4-yl)methoxy)phenyl)butyl)-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MUBRITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V734AZP9BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.